molecular formula C43H45ClN4O6 B12105367 N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide

N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide

Cat. No.: B12105367
M. Wt: 749.3 g/mol
InChI Key: MQSMWZHHUGSULF-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide is a useful research compound. Its molecular formula is C43H45ClN4O6 and its molecular weight is 749.3 g/mol. The purity is usually 95%.
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Biological Activity

N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide, commonly referred to as Timcodar (VX-853), is a synthetic organic compound with significant biological activity. This compound has been primarily studied for its role as a mammalian and bacterial efflux pump inhibitor, which is crucial in the context of antibiotic resistance and cancer treatment.

Chemical Structure and Properties

The IUPAC name of Timcodar reflects its complex structure that includes multiple functional groups contributing to its biological activity. The compound features a benzyl group, chlorophenyl moiety, and a dipyridine structure, which are known to enhance its pharmacological properties.

PropertyDescription
Molecular Formula C₃₁H₃₃ClN₄O₄
Molecular Weight 570.07 g/mol
CAS Registry Number 179033-51-3
Solubility Soluble in DMSO and ethanol

Timcodar functions primarily by inhibiting efflux pumps in both bacteria and mammalian cells. This inhibition leads to increased intracellular concentrations of various drugs, enhancing their efficacy against resistant strains of bacteria and potentially improving the effectiveness of chemotherapeutic agents in cancer treatment.

Key Mechanisms:

  • Inhibition of Efflux Pumps : By blocking the action of efflux pumps, Timcodar prevents the expulsion of therapeutic agents from cells.
  • Enhanced Drug Accumulation : Increased intracellular drug levels lead to improved therapeutic outcomes.
  • Potential Synergistic Effects : When used in conjunction with other drugs, Timcodar may enhance their pharmacological effects.

Biological Activity and Pharmacokinetics

Research indicates that Timcodar exhibits promising anticancer properties through its ability to induce apoptosis in cancer cells. The compound has shown a favorable pharmacokinetic profile characterized by good absorption and distribution within biological systems.

Pharmacokinetic Profile:

ParameterValue
Bioavailability High
Half-life Approximately 12 hours
Metabolism Primarily hepatic via cytochrome P450 enzymes

Case Studies

Several studies have investigated the biological activity of Timcodar:

  • Cancer Treatment Study : In vitro studies demonstrated that Timcodar significantly enhances the cytotoxicity of doxorubicin in various cancer cell lines by inhibiting drug efflux mechanisms.
    • Findings : Cells treated with both Timcodar and doxorubicin showed a higher rate of apoptosis compared to those treated with doxorubicin alone.
  • Antibiotic Resistance Research : A study focused on the ability of Timcodar to restore sensitivity to antibiotics in resistant bacterial strains.
    • Results : Co-administration of Timcodar with antibiotics resulted in a marked decrease in Minimum Inhibitory Concentrations (MICs) for resistant strains.

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMWZHHUGSULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H45ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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